molecular formula C11H16O4S B8738148 3-Methoxypropyl 4-methylbenzenesulfonate

3-Methoxypropyl 4-methylbenzenesulfonate

Cat. No.: B8738148
M. Wt: 244.31 g/mol
InChI Key: HWZUQAKHJDKBOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxypropyl 4-methylbenzenesulfonate is a sulfonate ester characterized by a 3-methoxypropyl chain attached to a tosyl (4-methylbenzenesulfonyl) group. Its molecular formula is C₁₁H₁₆O₄S, with a molecular weight of 244.3 g/mol. This compound is typically employed as an intermediate in organic synthesis, where its sulfonate ester moiety acts as a leaving group or alkylating agent. The methoxy group enhances solubility in polar solvents, while the tosyl group provides stability and reactivity in nucleophilic substitution reactions. Though direct data on this compound are absent in the provided evidence, its structural analogs and related sulfonate derivatives offer insights into its properties and applications.

Properties

Molecular Formula

C11H16O4S

Molecular Weight

244.31 g/mol

IUPAC Name

3-methoxypropyl 4-methylbenzenesulfonate

InChI

InChI=1S/C11H16O4S/c1-10-4-6-11(7-5-10)16(12,13)15-9-3-8-14-2/h4-7H,3,8-9H2,1-2H3

InChI Key

HWZUQAKHJDKBOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCOC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

  • 3-((tert-Butoxycarbonyl)(methyl)amino)propyl 4-methylbenzenesulfonate (S5) Key Differences: The propyl chain here features a bulky tert-butoxycarbonyl (BOC)-protected methylamino group. This steric hindrance reduces hydrolysis susceptibility compared to the methoxypropyl analog. The BOC group is widely used in peptide synthesis for temporary amine protection, suggesting this compound’s utility in controlled deprotection strategies. Reactivity: The amino group enables nucleophilic reactivity, unlike the inert methoxy group in the target compound.
  • 2-Methyl-3-[(4-methylphenyl)sulfonyloxy]-2-{[(4-methylphenyl)sulfonyloxy]methyl}propyl 4-methylbenzenesulfonate Key Differences: This compound has three tosyl groups attached to a branched propyl backbone, resulting in a molecular weight of ~670 g/mol (estimated). The multiple sulfonate esters enhance its utility as a cross-linking agent or polyfunctional leaving group. Applications: Likely used in multi-step syntheses requiring sequential substitutions, contrasting with the mono-functional target compound.

Pharmaceutical-Related Derivatives

  • (S)-2-(3-Methoxypropyl)-1,1-dioxido-6-sulfamoyl-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl 4-methylbenzenesulfonate Structure: Incorporates a thienothiazine ring and sulfamoyl group, yielding a molecular weight of 510.61 g/mol. The methoxypropyl group here mirrors the target compound but is embedded in a pharmacologically active scaffold.
  • 3-Amino-N-(3-methoxypropyl)-4-methylbenzenesulfonamide Key Differences: A sulfonamide (C₁₀H₁₆N₂O₃S) with a methoxypropyl chain. Sulfonamides exhibit greater hydrolytic stability than sulfonate esters, making this compound suitable for applications requiring prolonged stability, such as drug intermediates.

Ionic vs. Ester Derivatives

  • 2-Aminoanilinium 4-methylbenzenesulfonate Structure: An ionic salt (C₆H₉N₂⁺·C₇H₇O₃S⁻) with a molecular weight of 280.34 g/mol. Properties: High polarity and solubility in aqueous media due to its ionic nature, contrasting with the hydrophobic ester-based target compound.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
3-Methoxypropyl 4-methylbenzenesulfonate C₁₁H₁₆O₄S 244.3 Sulfonate ester, methoxypropyl Alkylating agent, synthesis intermediate
3-((tert-Butoxycarbonyl)(methyl)amino)propyl tosylate Not provided ~350 (estimated) BOC-protected amine, sulfonate ester Peptide synthesis, controlled deprotection
Thienothiazinyl tosylate impurity C₁₇H₂₂N₂O₈S₄ 510.61 Thienothiazine, sulfamoyl, sulfonate Pharmaceutical impurity
3-Amino-N-(3-methoxypropyl)-4-methylbenzenesulfonamide C₁₀H₁₆N₂O₃S 258.34 Sulfonamide, methoxypropyl Drug intermediate
2-Aminoanilinium tosylate C₁₃H₁₆N₂O₃S 280.34 Ionic sulfonate, aromatic amine Crystal engineering, ionic materials

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